![molecular formula C12H14N2 B097032 Spiro[indole-3,4'-pipéridine] CAS No. 19136-10-8](/img/structure/B97032.png)
Spiro[indole-3,4'-pipéridine]
Vue d'ensemble
Description
Spiro[indole-3,4’-piperidine] is a significant scaffold in organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. This compound features a unique spirocyclic structure where an indole ring is fused to a piperidine ring at the 3 and 4’ positions, respectively. The spirocyclic framework imparts rigidity and three-dimensionality, making it a valuable motif in drug design and development.
Applications De Recherche Scientifique
Spiro[indole-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Spiro[indole-3,4’-piperidine] is a complex molecule that has been studied for its potential biological activity Spirooxindole scaffolds, which are structurally similar, are known to have bioactivity against cancer cells, microbes, and various diseases . They have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .
Mode of Action
The mode of action of Spiro[indole-3,4’-piperidine] involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Biochemical Pathways
The synthesis of spiro[indole-3,4’-piperidine] involves a cycloisomerization process , which could potentially influence various biochemical pathways depending on the cellular context.
Result of Action
Compounds with similar spirooxindole scaffolds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Spiro[indole-3,4’-piperidine]. For instance, the use of water as the sole solvent in the synthesis of similar spirooxindole scaffolds has been shown to improve the reaction efficiency and chemoselectivity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spiro[indole-3,4’-piperidine] typically involves cycloisomerization reactions. One notable method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions, often at room temperature, and yields the spirocyclic product in a diastereoselective manner . The reaction conditions include the use of silver triflate (AgOTf) and triphenylphosphine (PPh3) as catalysts, with toluene as the solvent .
Industrial Production Methods: While specific industrial production methods for spiro[indole-3,4’-piperidine] are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available starting materials and mild reaction conditions makes this method attractive for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[indole-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can be reduced to form saturated spirocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Saturated spirocyclic compounds.
Substitution: Various substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Spirooxindoles: These compounds feature a spirocyclic oxindole structure and are known for their biological activity and drug discovery potential.
Spiro[indoline-3,4’-piperidine]: Similar to spiro[indole-3,4’-piperidine], but with an indoline ring instead of an indole ring.
Uniqueness: Spiro[indole-3,4’-piperidine] is unique due to its specific spirocyclic fusion of an indole and piperidine ring, which imparts distinct chemical and biological properties. Its three-dimensional structure enhances its utility in drug design by improving binding interactions with biological targets.
Propriétés
IUPAC Name |
spiro[indole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDJHJGTFYYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593750 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19136-10-8 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the spiro[indole-3,4'-piperidine] scaffold in medicinal chemistry?
A: The spiro[indole-3,4'-piperidine] scaffold exhibits promising biological activity and has garnered attention in medicinal chemistry. Its unique structure allows for diverse derivatization, making it a versatile platform for developing novel therapeutics. For instance, one derivative has shown potential as a DDR1 kinase inhibitor [].
Q2: How can the spiro[indole-3,4'-piperidine] scaffold be synthesized efficiently?
A: Researchers have developed an efficient and diastereoselective synthetic route to access the spiro[indole-3,4'-piperidine] scaffold. This method utilizes a Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides [, ]. This approach offers advantages such as mild reaction conditions and gram-scale scalability [].
Q3: What role do computational chemistry calculations play in understanding the synthesis of these derivatives?
A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanism behind the diastereoselective synthesis. Specifically, DFT calculations reveal that strong non-covalent interactions, namely cation-π-π interactions, stabilize the crucial spiroindoleninium intermediate, favoring the formation of specific diastereomers [, ].
Q4: What is the significance of chirality in the synthesis of these derivatives?
A: The presence of chiral centers in the spiro[indole-3,4'-piperidine] scaffold necessitates the development of diastereoselective synthetic methods. Researchers have successfully employed a chiral pool approach, utilizing chiral starting materials to achieve diastereoselective synthesis []. This is crucial because different stereoisomers can exhibit distinct biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




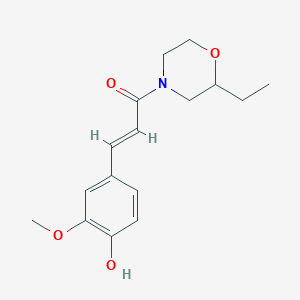
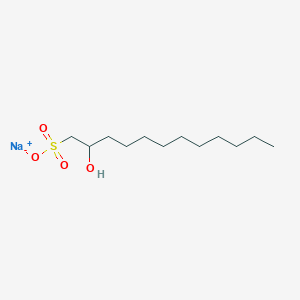
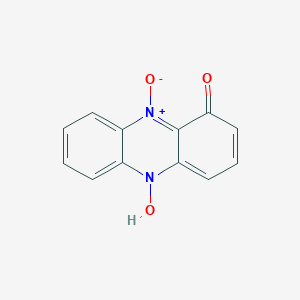

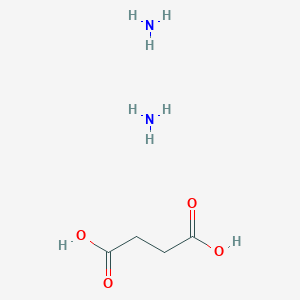

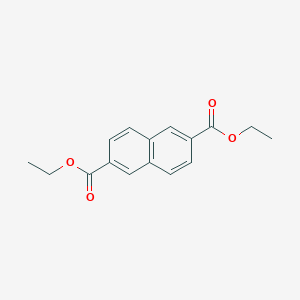
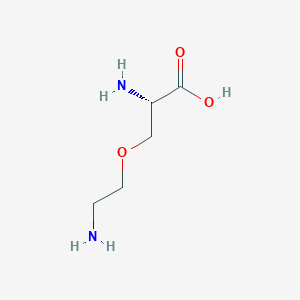

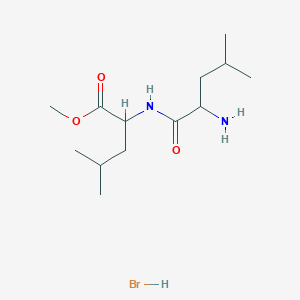

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
